molecular formula C23H25N5O4S B11771319 4-(1-(2-(2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)ethyl)phenyl acetate CAS No. 303103-06-2

4-(1-(2-(2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)ethyl)phenyl acetate

Cat. No.: B11771319
CAS No.: 303103-06-2
M. Wt: 467.5 g/mol
InChI Key: FWFMBVISWYZJID-IWIPYMOSSA-N
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Description

4-(1-(2-(2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)ethyl)phenyl acetate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-(2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)ethyl)phenyl acetate typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-(2-(2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)ethyl)phenyl acetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the specific reaction being carried out.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities due to its unique molecular structure. Some of the notable activities include:

  • Antimicrobial Properties : Compounds containing triazole rings have been reported to possess significant antimicrobial activity. Research indicates that derivatives of triazoles can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .
  • Anticancer Activity : Studies have shown that triazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to the one have demonstrated the ability to suppress the growth of A549 lung cancer cells through mechanisms such as cell cycle arrest and autophagy induction .
  • Antioxidant Activity : The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage. The evaluation of such compounds often involves measuring their reducing power and comparing them with established antioxidants like ascorbic acid .

Case Studies

Several studies have documented the applications and efficacy of triazole-containing compounds similar to 4-(1-(2-(2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)ethyl)phenyl acetate:

  • Anticancer Research : A study investigated a series of triazole derivatives for their anticancer properties against various cancer cell lines. The results indicated that certain modifications to the triazole structure significantly enhanced cytotoxicity against A549 lung cancer cells .
  • Antimicrobial Screening : Research focused on evaluating the antimicrobial efficacy of triazole derivatives revealed that specific substitutions on the triazole ring improved activity against resistant strains of bacteria and fungi .
  • Antioxidant Studies : In another study, various triazole derivatives were tested for their antioxidant capacity using different assays. The findings suggested that these compounds could serve as potential leads for developing new antioxidant agents .

Mechanism of Action

The mechanism of action of 4-(1-(2-(2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)ethyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-(2-(2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)ethyl)phenyl acetate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

The compound 4-(1-(2-(2-((4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)hydrazono)ethyl)phenyl acetate (CAS No. 303103-06-2) is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory, antimicrobial, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N5O4SC_{23}H_{25}N_{5}O_{4}S, with a molecular weight of 467.54 g/mol. The structure includes a triazole ring and various functional groups that contribute to its biological activity.

Anti-inflammatory Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .

Table 1: Anti-inflammatory Effects of Triazole Derivatives

CompoundIC50 (µM)Mechanism of Action
Compound A0.84Inhibition of TNF-α production
Compound B18.59COX-2 Inhibition
Compound C1.15FLAP Inhibition

The synthesized derivatives have shown promising results in reducing oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS), highlighting their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been well-documented. For example, certain triazole compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate their effectiveness compared to standard antibiotics.

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (µg/mL)Target Organism
Compound D0.125Staphylococcus aureus
Compound E0.68Escherichia coli
Compound F2.96Pseudomonas aeruginosa

In vitro studies have reported that triazole derivatives can outperform traditional antibiotics like vancomycin and ciprofloxacin against resistant strains .

Anticancer Potential

Emerging research suggests that triazole derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Compounds have been shown to inhibit cancer cell proliferation in various tumor cell lines.

Case Study: Anticancer Activity Evaluation

A study evaluated the anticancer effects of a related triazole compound on breast cancer cell lines, revealing an IC50 value of 15 µM, indicating significant cytotoxicity . The mechanism involved the activation of apoptotic pathways and inhibition of cell migration.

Properties

CAS No.

303103-06-2

Molecular Formula

C23H25N5O4S

Molecular Weight

467.5 g/mol

IUPAC Name

[4-[(Z)-N-[[2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-C-methylcarbonimidoyl]phenyl] acetate

InChI

InChI=1S/C23H25N5O4S/c1-5-28-22(18-8-10-19(31-4)11-9-18)26-27-23(28)33-14-21(30)25-24-15(2)17-6-12-20(13-7-17)32-16(3)29/h6-13H,5,14H2,1-4H3,(H,25,30)/b24-15-

InChI Key

FWFMBVISWYZJID-IWIPYMOSSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C(/C)\C2=CC=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC

Origin of Product

United States

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